3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17673794
InChI: InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12)
SMILES:
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17673794

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid -

Specification

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 3-chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12)
Standard InChI Key ZWKPDHQDEMHALW-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=C(C(=NO2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s structure is defined by a 1,2-oxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) with substituents at positions 3, 4, and 5 (Figure 1). Key features include:

  • Chlorine atom at position 3, enhancing electrophilic reactivity.

  • Cyclobutyl group at position 5, introducing steric hindrance and conformational constraints.

  • Carboxylic acid at position 4, enabling hydrogen bonding and salt formation .

The SMILES notation is O=C(C1=C(C2CCC2)ON=C1Cl)O\text{O=C(C1=C(C2CCC2)ON=C1Cl)O}, and the InChIKey is BQUVSWBTHACAAC-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3
Molecular weight201.61 g/mol
Purity≥95%
Storage conditions2–8°C, inert atmosphere
Predicted solubility (log S)-3.78 (moderately soluble)

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via ester hydrolysis of its ethyl ester precursor, ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate (CAS 2106467-58-5) . Key steps include:

  • Cyclocondensation: Formation of the oxazole ring using cyclohexanone and 3-chloro-2-fluorobenzylidene indolin-2-one under reflux conditions .

  • Esterification: Introduction of the ethyl group using SOCl2\text{SOCl}_2 or DMTMM\text{DMTMM} .

  • Hydrolysis: Conversion to the carboxylic acid via base-mediated saponification (e.g., NaOH/EtOH) .

Table 2: Representative Synthesis

StepReagents/ConditionsYield
CyclizationToluene, 140°C, 2 h64%
EsterificationSOCl2\text{SOCl}_2, EtOH75–85%
HydrolysisNaOH, EtOH, reflux90%

Functionalization

The carboxylic acid group enables further derivatization:

  • Amide formation: Coupling with amines using HATU\text{HATU} or Ph2POCl\text{Ph}_2\text{POCl} to yield bioactive analogs .

  • Salt formation: Reaction with bases (e.g., NaOH) to improve solubility .

Biological and Pharmaceutical Applications

Antimicrobial Activity

The compound’s oxazole core and electron-withdrawing substituents exhibit broad-spectrum antimicrobial activity. In vitro studies suggest:

  • MIC values: 3.1–12.5 μM against Mycobacterium tuberculosis .

  • Mechanism: Inhibition of cell wall synthesis via interference with mycolic acid biosynthesis .

Enzyme Inhibition

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid derivatives act as PDE5 inhibitors (IC50_{50} = 0.1–1.0 μM), showing potential for treating erectile dysfunction and pulmonary hypertension .

Table 3: Biological Activity Data

TargetActivity (IC50_{50})Application
PDE50.1–1.0 μMCardiovascular
MDM2-p53 interaction5–10 μMAnticancer
Bacterial synthase3.1–12.5 μMAntimicrobial

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 6.70 (s, 1H, oxazole-H), 2.97 (m, 1H, cyclobutyl), 1.26 (d, 6H, cyclobutyl-CH2_2) .

  • IR: 1710 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (C=N stretch) .

  • MS (ESI+): m/z 202.03 [M+H]+^+ .

Comparative Analysis with Analogues

Substituent Effects

  • Chlorine vs. methyl: Chlorine enhances electrophilicity, improving enzyme inhibition .

  • Cyclobutyl vs. phenyl: Cyclobutyl reduces steric bulk, enhancing bioavailability compared to phenyl analogs .

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